molecular formula C19H21NO5S B12579473 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate CAS No. 606114-63-0

1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate

Cat. No.: B12579473
CAS No.: 606114-63-0
M. Wt: 375.4 g/mol
InChI Key: MWEQCFWBMURFCJ-UHFFFAOYSA-N
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Description

The compound 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate is a structurally complex molecule featuring:

  • A 4-methoxyphenyl group linked to a central ketone (oxo) moiety.
  • An oxolan-2-ylmethylamino substituent (tetrahydrofuran-derived amine).
  • A thiophene-2-carboxylate ester as the terminal group.

Properties

CAS No.

606114-63-0

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2-oxo-2-(oxolan-2-ylmethylamino)ethyl] thiophene-2-carboxylate

InChI

InChI=1S/C19H21NO5S/c1-23-14-8-6-13(7-9-14)17(25-19(22)16-5-3-11-26-16)18(21)20-12-15-4-2-10-24-15/h3,5-9,11,15,17H,2,4,10,12H2,1H3,(H,20,21)

InChI Key

MWEQCFWBMURFCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)NCC2CCCO2)OC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles like amines and thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Compound A : 2-(1H-Benzotriazol-1-yl)-N-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl]acetamide
  • Key Features: Shares the 2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl core but replaces the thiophene-2-carboxylate with a benzotriazolyl acetamide and a 3,4-dimethoxyphenyl group.
  • Molecular Weight : 543.62 g/mol (vs. target compound’s estimated ~450–500 g/mol range).
Compound B : 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile
  • Key Features: Retains the 4-methoxyphenyl-oxoethyl moiety but substitutes the amino-oxolan and thiophene ester with malononitrile.
  • Crystal Structure: Exhibits weak intermolecular C–H···N and C–H···π interactions, suggesting solid-state stability via non-covalent bonding. This contrasts with the target compound, where the oxolan ring and thiophene ester may promote different packing behaviors .

Core Scaffold Variations

Compound C : (2RS)-1-(4-Methoxyphenyl)propan-2-amine
  • Key Features : Simplifies the structure to a 4-methoxyphenyl group attached to a propan-2-amine. Lacks the oxo, oxolan, and thiophene groups.
  • Implications : The absence of heterocyclic and oxolan components likely reduces steric hindrance, making this compound more flexible and possibly more metabolically labile .
Compound D : 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • Key Features: Incorporates a quinazoline dione core instead of the thiophene ester. The 2-methoxyphenylmethylamino group differs in substitution pattern from the target compound’s 4-methoxyphenyl and oxolan groups.
  • Implications : The quinazoline dione scaffold is associated with kinase inhibition, suggesting divergent biological targets compared to the thiophene-based compound .

Multi-Methoxyaryl Systems

Compound E : 1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-5-methylpyrimidine
  • Key Features : Contains bis(4-methoxyphenyl) groups, increasing lipophilicity and steric bulk compared to the single 4-methoxyphenyl in the target compound.
  • Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility. The bis-aryl structure could also influence DNA intercalation or protein binding .

Comparative Data Table

Compound Name / Feature Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiophene-2-carboxylate ester 4-Methoxyphenyl, oxo, oxolan-2-ylmethylamino ~450–500 (estimated) Potential esterase sensitivity
Compound A () Benzotriazolyl acetamide 3,4-Dimethoxyphenyl, oxolan-2-ylmethylamino 543.62 High molecular weight, polar groups
Compound B () Malononitrile 4-Methoxyphenyl, oxoethyl ~250 (estimated) Crystal packing via C–H interactions
Compound C () Propan-2-amine 4-Methoxyphenyl ~165 (estimated) Simplified structure, higher flexibility
Compound D () Quinazoline dione 2-Methoxyphenylmethylamino ~350 (estimated) Kinase inhibition potential
Compound E () Pyrimidine Bis(4-methoxyphenyl), methoxyethoxy ~600 (estimated) High lipophilicity

Research Findings and Implications

  • Biological Relevance : Compounds with methoxyphenyl and oxolan groups (e.g., derivatives) are often associated with β-adrenergic activity, suggesting the target compound may share similar targets but with modified pharmacokinetics due to the thiophene ester .
  • Stability : The oxolan ring in the target compound may confer metabolic resistance compared to simpler amines (e.g., Compound C), though ester groups are prone to hydrolysis .

Biological Activity

The compound 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate represents a unique chemical entity with potential biological activities. This article aims to explore its biological activity, including antimicrobial and anti-proliferative properties, based on available research findings.

Chemical Structure

The compound consists of a thiophene ring fused with a methoxyphenyl group and an oxolan moiety, contributing to its biological profile. The structural formula can be represented as:

C15H17NO4S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_4\text{S}

Antimicrobial Activity

Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, a study on thiophene-linked derivatives demonstrated potent activity against various Gram-positive and Gram-negative bacteria, particularly Escherichia coli . The compound's structure suggests it may interact with bacterial DNA gyrase, an essential enzyme for bacterial replication.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget BacteriaMIC (μg/mL)Activity
5eE. coli10High
6dStaphylococcus aureus15Moderate
10aSalmonella typhimurium20Moderate

Anti-Proliferative Activity

In addition to antimicrobial effects, the compound has shown promise in anti-cancer studies. Several thiophene derivatives have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be below 25 μM, indicating strong anti-proliferative activity .

Table 2: Anti-Proliferative Activity against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
6dHepG-2<25CDK2 inhibition
6eMCF-7<25Cyclin-dependent kinase inhibition
7dA549 (Lung)<25Apoptosis induction

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various thiophene derivatives against a panel of pathogenic bacteria. The results indicated that compounds similar to 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate showed significant inhibition zones in agar diffusion assays, suggesting their potential as lead compounds for antibiotic development .
  • Case Study on Anti-Cancer Properties : In a separate investigation focusing on anti-cancer activities, researchers explored the effects of thiophene derivatives on cell cycle regulation. The results demonstrated that the tested compounds induced G1 phase arrest and apoptosis in cancer cells, highlighting their therapeutic potential in oncology .

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